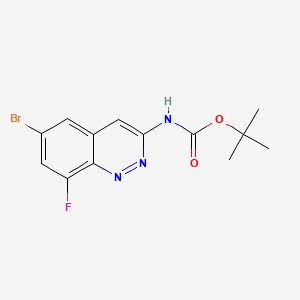

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is a chemical compound with the molecular formula C13H13BrFN3O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate typically involves the reaction of 6-bromo-8-fluorocinnoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of substituted cinnoline derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (6-bromo-5-fluoropyridin-2-yl)carbamate

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

- tert-Butyl (5-bromothiophen-3-yl)carbamate

Uniqueness

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is unique due to the presence of both bromine and fluorine atoms on the cinnoline ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for selective modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial significance.

Biological Activity

Tert-butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12BrF N2O2

- Molecular Weight : 305.14 g/mol

- CAS Number : 218594-15-1

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in neurodegenerative processes, such as β-secretase and acetylcholinesterase, which are critical in the context of Alzheimer's disease .

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory responses by reducing pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures .

- Oxidative Stress Reduction : The ability to mitigate oxidative stress markers, such as malondialdehyde (MDA), has been documented, indicating a protective role against cellular damage .

Biological Activities

The biological activities of this compound can be summarized as follows:

Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of a related compound on astrocytes stimulated with amyloid beta (Aβ) peptide. The results indicated a moderate reduction in cell death and inflammatory markers when treated with the compound, suggesting potential therapeutic applications in Alzheimer's disease .

Study 2: In Vivo Model

In an in vivo model using scopolamine to induce cognitive impairment, the compound demonstrated some protective effects but was less effective than standard treatments like galantamine. This highlights the need for further optimization of its bioavailability and efficacy in central nervous system applications .

Properties

Molecular Formula |

C13H13BrFN3O2 |

|---|---|

Molecular Weight |

342.16 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-8-fluorocinnolin-3-yl)carbamate |

InChI |

InChI=1S/C13H13BrFN3O2/c1-13(2,3)20-12(19)16-10-5-7-4-8(14)6-9(15)11(7)18-17-10/h4-6H,1-3H3,(H,16,17,19) |

InChI Key |

HGJFUPGVJHEVPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.